Ethyl 3-amino-2-cyanoprop-2-enoate
Description
Contextualization within Advanced Cyanoacrylate Chemistry Research
The field of cyanoacrylate chemistry is extensive, largely driven by the exceptional adhesive properties of simple alkyl 2-cyanoacrylates. indexcopernicus.compcbiochemres.com These monomers are known for their rapid anionic polymerization, often initiated by weak bases like moisture, to form strong, glassy polymer chains that bond surfaces together. pcbiochemres.comresearchgate.net Research in this area often focuses on optimizing polymerization processes, controlling cure speeds, and developing new adhesive formulations for industrial, household, and medical applications. indexcopernicus.compcbiochemres.comspecialchem.com
However, advanced research has expanded beyond adhesives to explore cyanoacrylates as versatile monomers and synthons. Ethyl 3-amino-2-cyanoacrylate and its derivatives represent a specialized branch of this research. The presence of the amino group, alongside the cyano and ester functionalities, creates a conjugated system that is highly reactive and suitable for a range of chemical transformations, particularly in nucleophilic addition and cyclization reactions. vulcanchem.com Rather than being used for its own polymerization into an adhesive, its value lies in its ability to serve as a precursor for complex heterocyclic compounds. researchgate.netsemanticscholar.org Research on this molecule, therefore, is less about polymerization for adhesion and more about its utility in constructing other valuable chemical frameworks. researchgate.net
Research Significance in Contemporary Organic Synthesis and Materials Science
The significance of ethyl 3-amino-2-cyanoacrylate in modern science stems from its role as a key intermediate and versatile building block. Its unique arrangement of functional groups allows for diverse chemical reactions, facilitating the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. lookchem.comontosight.ai
In organic synthesis , it is a valuable precursor for creating a wide array of heterocyclic compounds. Research has demonstrated its use in synthesizing:
Quinolinones and their analogs , which have shown potential antiviral properties. lookchem.com
Polysubstituted furan (B31954) derivatives , which are essential oxygen-containing heterocycles found in many biologically active natural products and are used as building blocks for pharmaceuticals and functional materials. semanticscholar.org
Pyrimidoquinazoline and pyrimidinone derivatives , which are classes of compounds investigated for various biological activities. researchgate.net
The compound's ability to participate in cyclization reactions makes it a powerful tool for chemists to build complex molecular architectures from simpler, readily available starting materials. semanticscholar.org
In materials science , while not a primary adhesive monomer, the broader class of cyanoacrylates is used to create polymers with specific properties. For instance, polymers derived from cyanoacrylates, known as poly(cyanoacrylates), have been explored for biomedical applications. nih.gov The functional groups on ethyl 3-amino-2-cyanoacrylate offer potential for creating new polymers with tailored characteristics, or for modifying surfaces. The synthesis of derivatives like ethyl 2-cyano-3-phenyl-2-propenoate, which can be used as a comonomer with styrene, allows for the creation of copolymers with enhanced thermal properties, demonstrating the utility of cyanoacrylate structures in developing novel polymeric materials. evitachem.com
Properties of Ethyl 3-amino-2-cyanoacrylate
| Property | Data |
| IUPAC Name | ethyl 3-amino-2-cyanoprop-2-enoate |
| Synonyms | Ethyl 3-amino-2-cyanoacrylate |
| Molecular Formula | C₆H₈N₂O₂ |
| CAS Number | 38109-77-2 chemsrc.com, 67710-34-3 chemsrc.com |
Properties
IUPAC Name |
ethyl 3-amino-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5(3-7)4-8/h3H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFFRQTXGJMKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025525 | |
| Record name | Ethyl 3-amino-2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38109-77-2 | |
| Record name | Ethyl 3-amino-2-cyano-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38109-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-amino-2-cyanoprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 3 Amino 2 Cyanoacrylate and Its Derivatives
Classical and Modified Synthetic Routes
The traditional synthesis of ethyl 3-amino-2-cyanoacrylate and its derivatives relies on well-established reaction pathways that have been modified over time to improve efficiency and substrate scope.
The Knoevenagel condensation is a cornerstone reaction in the synthesis of cyanoacrylates. pcbiochemres.comscielo.org.mx This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as ethyl cyanoacetate, in the presence of a weak base. wikipedia.org The initial product is often a prepolymer that must be thermally cracked at high temperatures to yield the monomeric cyanoacrylate. pcbiochemres.comgoogle.com This process can be expensive and is not suitable for temperature-sensitive molecules. pcbiochemres.com
Numerous modifications have been developed to overcome the drawbacks of the classical Knoevenagel condensation. Research has focused on developing more efficient protocols that offer better yields, shorter reaction times, and milder conditions. scielo.org.mx One such approach involves the use of diisopropylethylammonium acetate (DIPEAc) as an ionic liquid catalyst for the condensation between various aromatic aldehydes and ethyl cyanoacetate, producing a range of cyanoacrylate derivatives in good to excellent yields. scielo.org.mx Another effective catalyst for this transformation is triphenylphosphine (B44618), which facilitates a mild, solvent-free condensation to afford olefins with high (E)-geometry selectivity. organic-chemistry.org
The following table details the synthesis of various ethyl 2-cyano-3-aryl-acrylate precursors via Knoevenagel condensation, highlighting the diversity of applicable substrates.
| Entry | Aldehyde Substituent | Product | Yield (%) | Melting Point (°C) |
| 3a | Phenyl | Ethyl-2-cyano-3-phenylacrylate | 91% | 48-51 |
| 3b | 2-Nitrophenyl | Ethyl-2-cyano-3-(2-nitrophenyl)acrylate | 90% | 119-123 |
| 3k | Furan-2-yl | Ethyl-2-cyano-3-(furan-2-yl)acrylate | 90% | 83-85 |
| 3l | Thiophen-2-yl | Ethyl-2-cyano-3-(thiophen-2-yl)acrylate | 91% | 93-96 |
| Data sourced from a study using DIPEAc as a catalyst in hexane at 65-70 °C. jmcs.org.mx |
The introduction of the amino group at the C-3 position is typically achieved through nucleophilic substitution. This involves reacting a suitable precursor, which has a good leaving group at the C-3 position, with a primary or secondary amine. A common strategy involves the use of intermediates like ethyl 2-cyano-3,3-bis(methylthio)acrylate. researchgate.netnih.gov In this process, one of the methylthio (-SMe) groups is displaced by an amine. The resulting enamine is a derivative of ethyl 3-amino-2-cyanoacrylate.
The reactivity in these substitutions can vary significantly. Highly nucleophilic amines, such as alkylamines, react readily, whereas less nucleophilic amines, like arylamines, may require a catalyst or more forceful conditions to achieve the desired product. jlu.edu.cn The reaction of ethyl cyanoacrylate with primary and secondary amines can be complex, as it may involve an initial Michael-type addition followed by an intramolecular proton transfer to form aminocyanopropionate esters. afinitica.comresearchgate.net Tertiary amines, in contrast, tend to initiate rapid polymerization. afinitica.com
Multi-step syntheses are common for creating functionalized derivatives. A typical sequence involves first preparing a versatile intermediate, followed by reaction with various amines. For example, a three-step process can be used:
Preparation of ethyl 2-cyano-3,3-bis(methylthio)acrylate from ethyl cyanoacetate, carbon disulfide, and dimethyl sulfate. researchgate.net
Reaction of this intermediate with a primary amine (e.g., 4-fluorophenethylamine) to yield a mono-substituted product, ethyl 2-cyano-3-(alkylamino)-3-(methylthio)acrylate. researchgate.net
Reaction with a second amine to displace the remaining methylthio group, affording the final, unsymmetrically substituted product. researchgate.net
Multi-component reactions (MCRs), which combine three or more reactants in a single pot to form a product that incorporates portions of all reactants, represent a highly efficient synthetic strategy. academie-sciences.frresearchgate.net This approach is particularly valuable for generating libraries of structurally diverse compounds. For instance, derivatives such as 2-amino-3-cyano-4H-chromenes can be synthesized via a one-pot reaction of salicylaldehydes, malononitrile, and a third component, showcasing the power of MCRs in building complex heterocyclic systems from simple precursors. academie-sciences.frnih.gov
Advanced Reaction Techniques and Optimization in Chemical Synthesis
To improve the efficiency, environmental footprint, and speed of synthesis, advanced techniques and catalytic systems are increasingly employed.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique can dramatically reduce reaction times, often from hours to minutes, while also improving yields and product purity. nih.govsemanticscholar.org In the synthesis of (E)-3-methylthio-3-substituted arylamino-2-cyanoacrylates, microwave irradiation at 50°C for 30 minutes provided yields ranging from 64.0% to 93.5%. nih.govresearchgate.net This method is noted for its mild conditions and environmentally friendly profile compared to conventional heating methods. nih.gov
The table below compares the synthesis of a specific derivative with and without microwave assistance, illustrating the significant enhancement provided by this technology.
| Entry | Conditions | Time | Yield (%) |
| 1 | Microwave Irradiation (700W) in DMF-THF | 30 min | 64.0% |
| 2 | Conventional Heating in DMF-THF | 10 h | 43.0% |
| Data for the synthesis of (E)-Ethyl 2-cyano-3-methylthio-3-(4-chlorophenylamino)acrylate. nih.govresearchgate.net |
This approach has also been successfully applied to the synthesis of other complex structures, such as 3-amino-2,3-dihydrobenzofuran flavonoid derivatives, demonstrating its broad applicability. nih.gov
The choice of catalyst is critical for directing the reaction pathway and optimizing yields. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base commonly used in organic synthesis. researchgate.net It is effective in promoting condensation reactions by deprotonating active methylene compounds, thereby facilitating the initial step of the Knoevenagel condensation. researchgate.net
Protic Ionic Liquids (PILs) are a class of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. researchgate.net They are considered green solvents due to their low vapor pressure and thermal stability. researchgate.netmdpi.com In the context of cyanoacrylate synthesis, PILs can function as both the solvent and the catalyst. scielo.org.mx For example, diisopropylethylammonium acetate (DIPEAc) has been effectively used as a catalyst for the Knoevenagel condensation to produce cyanoacrylates with high yields. scielo.org.mx The use of cyano-containing anions in ionic liquids is also an area of active research, as these anions can produce highly fluid and conductive liquids. scispace.comamanote.com
Solvent-Free Reaction Conditions and Green Chemistry Implications
The development of synthetic methodologies that align with the principles of green chemistry has become a significant focus in chemical research. For the synthesis of ethyl 3-amino-2-cyanoacrylate and its derivatives, solvent-free reaction conditions represent a crucial advancement. These methods aim to minimize environmental impact by eliminating the use of volatile and often hazardous organic solvents, reducing energy consumption, and improving reaction efficiency.
One of the primary green chemistry metrics is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.com Synthetic routes with high atom economy are inherently less wasteful. wordpress.com Solvent-free approaches, particularly those that proceed with high yields, contribute significantly to the goals of green chemistry by reducing waste at the source.
A prominent example of a solvent-free method applicable to the synthesis of cyanoacrylate derivatives is the Knoevenagel condensation. imedpub.com This reaction typically involves the condensation of an active methylene compound, such as ethyl cyanoacetate, with a carbonyl compound. Research has demonstrated that this condensation can be carried out efficiently at room temperature without any organic solvent, often utilizing an eco-friendly and recyclable catalyst. imedpub.com
Detailed research findings have shown that various aromatic and heteroaromatic aldehydes can react effectively with active methylene compounds under these solvent-free conditions. The reactions are often rapid, proceeding to completion within an hour and producing the desired cyanoacrylate derivatives in good to excellent yields. imedpub.com The use of an ionic liquid as a catalyst, for instance, has proven effective and can often be separated from the reaction mixture and reused, further enhancing the green credentials of the process. imedpub.com
The key advantages of such solvent-free systems include:
Reduced Pollution: Eliminating solvents prevents the emission of volatile organic compounds (VOCs).
Increased Safety: The risks of fire and explosion associated with flammable organic solvents are removed.
Energy Efficiency: Many solvent-free reactions can be conducted at ambient temperature, lowering energy costs.
Simplified Processes: The absence of a solvent simplifies product isolation and purification, as the step of solvent removal is unnecessary.
The data below illustrates the scope and efficiency of a solvent-free Knoevenagel condensation for the synthesis of various cyanoacrylate derivatives.
Table 1: Solvent-Free Knoevenagel Condensation of Aldehydes with Active Methylene Compounds
| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Ethyl Cyanoacetate | 5 | 15 | 96 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 5 | 10 | 98 |
| 3 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 5 | 20 | 95 |
| 4 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 5 | 5 | 99 |
| 5 | 2-Thiophenecarboxaldehyde | Ethyl Cyanoacetate | 5 | 25 | 92 |
| 6 | Cinnamaldehyde | Ethyl Cyanoacetate | 5 | 30 | 90 |
| 7 | Benzaldehyde | Malononitrile | 5 | 5 | 98 |
| 8 | 4-Chlorobenzaldehyde | Malononitrile | 5 | 5 | 99 |
This interactive table is based on data reported for Knoevenagel condensations performed at room temperature using an amino acid amide-based ionic liquid catalyst. imedpub.com
These findings underscore the potential of solvent-free conditions to create more sustainable and efficient synthetic pathways for ethyl 3-amino-2-cyanoacrylate and related compounds, directly addressing the core principles of green chemistry. imedpub.com
Chemical Reactivity and Transformation Pathways of Ethyl 3 Amino 2 Cyanoacrylate Derivatives
Cycloaddition and Annulation Reactions
The conjugated system of ethyl 3-amino-2-cyanoacrylate derivatives, featuring electron-withdrawing cyano and ester groups, makes them excellent participants in cycloaddition and annulation reactions. These reactions provide efficient routes to complex cyclic molecules.
Cyclopropanation Reactions with Substituted Cyanoacrylates
Donor-acceptor cyclopropanes can react with substituted 3-aryl-2-cyanoacrylates in [3+2] cycloaddition reactions to yield highly functionalized cyclopentane (B165970) derivatives. researchgate.net These reactions are often mediated by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This method is notable for its efficiency in constructing five-membered carbocyclic systems. researchgate.net The reaction proceeds through a domino sequence involving the ring-opening of the donor-acceptor cyclopropane. rsc.orgrsc.org
Furthermore, a DBU-promoted cascade annulation involving nitroarylcyclopropane-1,1-dicarbonitriles and 3-aryl-2-cyanoacrylates results in the formation of highly functionalized cyclopenta[b]furan derivatives. researchgate.net This [3+2] cycloaddition strategy highlights the efficiency and step-economy of using donor-acceptor cyclopropanes with cyanoacrylates to build fused ring systems. researchgate.net
Annulation Reactions Leading to Functionalized Aromatic Systems
A notable application of ethyl 3-amino-2-cyanoacrylate derivatives is in the synthesis of fully substituted anilines through a DBU-mediated [4+2] annulation with donor-acceptor 1,1-dicyanocyclopropanes. rsc.orgrsc.orgrsc.org This process involves a highly efficient domino sequence that includes the ring-opening of the cyclopropane, regioselective intermolecular Michael addition, intramolecular nucleophilic addition, and subsequent aromatization. rsc.orgrsc.org The reaction is versatile, accommodating a range of substituents on both the 1,1-dicyanocyclopropanes and the 3-aryl-2-cyanoacrylates. rsc.orgrsc.org For instance, 1,1-dicyanocyclopropanes with various aryl substituents (e.g., methoxy, methyl, chloro, bromo) react successfully to produce 2,6-dicyanoaniline derivatives. rsc.org It has been observed that 3-aryl-2-cyanoacrylates bearing electron-withdrawing groups on the aryl ring tend to give higher product yields compared to those with electron-donating groups. rsc.org
| Reactant 1 (Cyclopropane) | Reactant 2 (Cyanoacrylate) | Base | Product |
| 2-Benzoyl-3-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile | Ethyl 2-cyano-3-(m-tolyl)acrylate | Et3N | 2,6-Dicyanoaniline derivative (29% yield) rsc.org |
| Donor-acceptor 1,1-dicyanocyclopropanes | 3-Aryl-2-cyanoacrylates | DBU | Fully substituted anilines rsc.orgrsc.orgrsc.org |
Intramolecular Cyclization to Heterocyclic Scaffolds
The reactivity of ethyl 3-amino-2-cyanoacrylate derivatives is extensively utilized in the synthesis of various heterocyclic systems through intramolecular cyclization pathways.
Pyridines and Pyrimidines: Ethyl 3-amino-2-cyanoacrylate and its analogues serve as starting materials for the synthesis of pyridines, often proceeding through amidine intermediates. capes.gov.br For example, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo rsc.orgthiazolo-[3,2-a]pyridine-4-carboxylate derivatives can be synthesized from the reaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with various arylidinemalononitrile derivatives. bookpi.orgresearchgate.net Additionally, the reaction of 6-amino-1-methyl-2-thiouracil with ethyl 3-aryl-2-cyanoacrylates yields ethyl 7-amino-5-aryl-1-methyl-4-oxo-1,2,3,4-tetrahydro-2-thiopyrido[2,3-d]pyrimidines-6-carboxylates. grafiati.com Pyrimidine (B1678525) derivatives, such as ethyl 3-(2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl)-2-cyanoacrylate, are also known. ontosight.ai
Furans: Densely substituted furans can be prepared through the cyclization of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride, mediated by DBU in the presence of water. researchgate.net This method provides an efficient route to polysubstituted furan-2,4-dicarboxylates in moderate yields (50-57%). researchgate.netsemanticscholar.org The reaction tolerates a variety of substituents on the phenyl ring of the cyanoacrylate, including methoxy, methyl, bromo, and chloro groups, as well as a thienyl group. semanticscholar.org Another approach involves a base-promoted domino reaction of β-keto compounds with vinyl dichlorides to synthesize 2,3-disubstituted and 2,3,5-trisubstituted furans. organic-chemistry.org Furthermore, a DBU-mediated ring expansion of 2-acyl-3-arylcyclopropane-1,1-dicarbonitriles offers a pathway to multisubstituted furan (B31954) derivatives. researchgate.net The synthesis of tetrasubstituted furans can also be achieved via a base-catalyzed reaction of α-hydroxy ketones and cyano compounds, avoiding the need for metal catalysts. nih.gov
Thiazacridines and Imidazacridines: The reaction of ethyl 3-acridin-9-yl-2-cyanoacrylate with nucleophiles like 3-amino-2-thioxo-4-thiazolidinone or 2-thioxo-4-thiazolidinone in the presence of morpholine (B109124) leads to the formation of thiazacridine derivatives. mdpi.comresearchgate.net Specifically, these reactions yield 5-acridin-9-ylmethylidene-3-amino-2-thioxothiazolidin-4-one and 5-acridin-9-ylmethylidene-2-thioxothiazolidin-4-one, respectively. mdpi.comresearchgate.net Similarly, reacting the same cyanoacrylate intermediate with 2-thioxo-4-imidazolidinone in the presence of piperidine (B6355638) produces an imidazacridine derivative, 5-acridin-9-ylmethylidene-2-thioxoimidazolidin-4-one. mdpi.comresearchgate.net
Nucleophilic Addition and Substitution Reactions
The electrophilic nature of the double bond and the reactivity of the functional groups in ethyl 3-amino-2-cyanoacrylate make it susceptible to nucleophilic attacks and allow for various derivatization strategies.
Reactions with Diverse Amine Nucleophiles and Other Reactants
Ethyl 3-amino-2-cyanoacrylate derivatives react with a variety of amine nucleophiles. For example, the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with secondary aliphatic amines like N-methylalkylamines and pyrrolidine (B122466) can yield α-cyanoketene-N,S-acetals. researchgate.net However, with N-ethylalkylamines, it can lead to the formation of β-dialkylamine-α-cyanoacrylates. researchgate.net A facile synthesis of 3-methylthio-3-arylamino-2-cyanoacrylates has been achieved by reacting 3,3-dimethylthioacrylate with aromatic amines or aminopyridines under microwave irradiation. mdpi.com
The reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different cyanoacrylate derivatives in the presence of methanol (B129727) and triethylamine (B128534) can produce ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo rsc.orgthiazole[3,2-a]pyridine-4-carboxylates. bookpi.orgresearchgate.net
| Reactant | Nucleophile/Reagent | Product |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Secondary aliphatic amines (e.g., N-methylalkylamines) | α-Cyanoketene-N,S-acetals researchgate.net |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | N-Ethylbenzylamine | Ethyl 3-[benzyl(ethyl)amino]-2-cyanoacrylate and N,S-acetal researchgate.net |
| 3,3-Dimethylthioacrylate | Aromatic amines/aminopyridines | 3-Methylthio-3-arylamino-2-cyanoacrylates mdpi.com |
| Ethyl 2-(benzo[d]thazol-2-yl)acetate | Cyanoacrylate derivatives / MeOH | Ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo rsc.orgthiazole[3,2-a]pyridine-4-carboxylates bookpi.orgresearchgate.net |
Derivatization Strategies via Functional Group Interconversions
The functional groups present in ethyl 3-amino-2-cyanoacrylate and its derivatives, namely the cyano and ester groups, can be readily transformed into other functionalities, expanding their synthetic utility.
The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride. Conversely, it can be oxidized to a carboxylic acid. The ester group is also subject to transformations. For instance, it can undergo nucleophilic substitution to yield different derivatives. Hydrolysis of the ester group, followed by amidation of the resulting carboxylic acid with primary and secondary aliphatic amines, has been employed in the parallel synthesis of various amides. researchgate.net
The versatility of ethyl 3-amino-2-cyanoacrylate is also demonstrated in its use as a precursor for other reactive intermediates. For example, it can be used to synthesize amidines, which then serve as intermediates for the creation of pyridine (B92270) rings. capes.gov.br
Redox Transformations and Other Chemical Reactivity (e.g., oxidation, reduction of specific groups)
The chemical versatility of ethyl 3-amino-2-cyanoacrylate derivatives is rooted in the array of functional groups present in their structure: the electron-deficient α,β-unsaturated system, the nitrile group, the ester moiety, and the amino substituent. These sites allow for a variety of chemical transformations, including oxidation, reduction, and other reactions such as cycloadditions and polymerizations.
Oxidation Reactions
The oxidation of ethyl 3-amino-2-cyanoacrylate derivatives can target different parts of the molecule depending on the specific substrate and the oxidizing agent used. For instance, derivatives with an N-aryl substituent can undergo oxidation to form hydroxylated derivatives or corresponding oxides. Common oxidizing agents for such transformations include potassium permanganate (B83412) and hydrogen peroxide. In other cases, the acrylate (B77674) double bond can be cleaved oxidatively. The oxidation of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with agents like potassium permanganate or chromium trioxide results in the formation of the corresponding carboxylic acid, 3-(4-chlorophenyl)-2-cyanoacrylic acid.
Table 1: Examples of Oxidation Reactions This table is interactive. Click on the headers to sort.
| Derivative Name | Oxidizing Agent(s) | Major Product(s) | Source(s) |
| Ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate | Potassium permanganate, Hydrogen peroxide | Oxides or hydroxylated derivatives | |
| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | Potassium permanganate, Chromium trioxide | 3-(4-Chlorophenyl)-2-cyanoacrylic acid |
Reduction Reactions
The most common reduction pathway for ethyl 3-amino-2-cyanoacrylate derivatives involves the transformation of the cyano group. Powerful reducing agents such as lithium aluminum hydride and sodium borohydride (B1222165) are effective in converting the nitrile functionality into a primary amine group. This reaction has been documented for derivatives like ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate and ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. In the latter case, the specific product formed is ethyl 3-(4-chlorophenyl)-2-aminopropanoate. Furthermore, the nitrile group can be hydrogenated to yield β-amino acids like β-alanine. wikipedia.org
Table 2: Examples of Reduction Reactions This table is interactive. Click on the headers to sort.
| Derivative Name | Reducing Agent(s) | Major Product(s) | Source(s) |
| Ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate | Lithium aluminum hydride, Sodium borohydride | Amine derivatives | |
| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | Lithium aluminum hydride | Ethyl 3-(4-chlorophenyl)-2-aminopropanoate | |
| Generic Cyanoacetate | Hydrogenation | β-Alanine | wikipedia.org |
Other Chemical Reactivity
Beyond redox reactions, the electrophilic nature of the α,β-unsaturated system in ethyl 3-amino-2-cyanoacrylate derivatives makes them highly susceptible to nucleophilic attacks, particularly in Michael additions and cycloaddition reactions, leading to the synthesis of complex heterocyclic systems. sciepub.comsemanticscholar.org
Cycloaddition and Cyclization: (E)-3-aryl-2-cyanoacrylates react with ethyl glycinate hydrochloride in the presence of a base to yield highly substituted diethyl 5-amino-3-arylfuran-2,4-dicarboxylates. semanticscholar.org Similarly, reactions with ethyl 2-(benzo[d]thazol-2-yl)acetate can produce ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo semanticscholar.orgrsc.orgthiazolo-[3,2-a]pyridine-4-carboxylate derivatives. sciepub.com
Radical Polymerization: A defining characteristic of the 2-cyanoacrylate backbone is its propensity to undergo rapid polymerization. nih.gov While often initiated by weak bases in anionic polymerization, radical polymerization is also possible, typically under acidic conditions or with specific radical initiators like azobisisobutyronitrile (AIBN). nih.gov This reactivity is fundamental to the application of cyanoacrylates as adhesives. nih.gov
Table 3: Examples of Other Chemical Transformations This table is interactive. Click on the headers to sort.
| Derivative Class/Name | Reagent(s) | Reaction Type | Major Product Class | Source(s) |
| (E)-Ethyl 3-aryl-2-cyanoacrylates | Ethyl glycinate hydrochloride, DBU | Cyclization | Diethyl 5-amino-3-arylfuran-2,4-dicarboxylates | semanticscholar.org |
| Ethyl 3-(substituted phenyl)-2-cyanoacrylate | Ethyl 2-(benzo[d]thazol-2-yl)acetate, TEA | Michael Addition/Cyclization | Ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo semanticscholar.orgrsc.orgthiazolo-[3,2-a]pyridine-4-carboxylate derivatives | sciepub.com |
| Alkyl 2-cyanoacrylates | AIBN (initiator) | Radical Polymerization | Poly(alkyl 2-cyanoacrylate) | nih.gov |
Spectroscopic Characterization and Advanced Structural Elucidation of Ethyl 3 Amino 2 Cyanoacrylate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of ethyl 3-amino-2-cyanoacrylate and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In ethyl 3-amino-2-cyanoacrylate, the protons of the ethyl group typically appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of spin-spin coupling. For instance, in one study, the methylene protons were observed as a quartet at approximately 4.26 ppm, while the methyl protons appeared as a triplet at around 1.35 ppm. epo.org The amino (-NH2) protons can appear as a broad singlet, with one study reporting two singlets at 9.37 ppm and 5.64 ppm. epo.org The chemical shifts and coupling constants are highly sensitive to the substituents on the molecule, making ¹H NMR a powerful tool for confirming the structure of various analogues. For example, the olefinic proton in some analogues appears as a singlet in the range of 8.13-8.30 ppm. semanticscholar.org
Interactive ¹H NMR Data Table for Ethyl 3-amino-2-cyanoacrylate and Analogues
| Compound Analogue | Solvent | Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Ethyl 3-amino-2-cyanoacrylate | CDCl₃ | -NH₂ | 9.37 | s | - | epo.org |
| Ar-H | 7.45 | d | 6.8 | epo.org | ||
| Ar-H | 6.70 | d | 6.8 | epo.org | ||
| -NH₂ | 5.64 | s | - | epo.org | ||
| -OCH₂ | 4.26 | q | 7.2 | epo.org | ||
| -CH₃ | 1.35 | t | 7.2 | epo.org | ||
| Ethyl 3-(4-N,N-dimethyl amino)phenyl-2-cyanoacrylate | DMSO-d₆ | Olefinic-H | 8.13 | s | - | semanticscholar.org |
| Ar-H | 7.97 | d | 10.32 | semanticscholar.org | ||
| Ar-H | 6.85 | d | 10.32 | semanticscholar.org | ||
| -OCH₂ | 4.27 | q | 8.01 | semanticscholar.org | ||
| -N(CH₃)₂ | 3.10 | s | - | semanticscholar.org | ||
| -CH₃ | 1.29 | t | 8.01 | semanticscholar.org |
Note: Chemical shifts can vary slightly based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In ethyl 3-amino-2-cyanoacrylate and its derivatives, the carbonyl carbon of the ester group, the cyano carbon, and the carbons of the ethyl group and any aromatic rings can be identified by their characteristic chemical shifts. For example, in a series of ethyl 3-aryl-2-cyanoacrylates, the carbonyl carbon appears around 162-164 ppm, the cyano carbon at approximately 115 ppm, and the carbons of the ethyl group at about 62 ppm (-OCH2) and 14 ppm (-CH3). rsc.org The positions of the signals for the aromatic carbons can provide valuable information about the substitution pattern on the ring. rsc.org
Interactive ¹³C NMR Data Table for Ethyl 3-amino-2-cyanoacrylate Analogues
| Compound Analogue | Solvent | Carbon Group | Chemical Shift (δ, ppm) | Reference |
| Ethyl 2-cyano-3-phenylacrylate | CDCl₃ | C=O | 162.5 | rsc.org |
| C-olefinic | 155.1 | rsc.org | ||
| C-aromatic | 133.4, 131.5, 131.1, 130.1 | rsc.org | ||
| C≡N | 115.5 | rsc.org | ||
| C-olefinic | 103.0 | rsc.org | ||
| -OCH₂ | 62.8 | rsc.org | ||
| -CH₃ | 14.2 | rsc.org | ||
| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | CDCl₃ | C=O | 162.2 | rsc.org |
| C-olefinic | 153.3 | rsc.org | ||
| C-aromatic | 139.6, 132.2, 129.9, 129.6 | rsc.org | ||
| C≡N | 115.2 | rsc.org | ||
| C-olefinic | 103.6 | rsc.org | ||
| -OCH₂ | 62.8 | rsc.org | ||
| -CH₃ | 14.1 | rsc.org |
Note: Chemical shifts can vary slightly based on solvent and experimental conditions.
For more complex structures or to resolve ambiguities in spectral assignments, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are employed. These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons, helping to piece together the entire molecular framework. While specific 2D NMR data for the parent ethyl 3-amino-2-cyanoacrylate is not widely published, these techniques are standard practice in the characterization of its more complex analogues. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of ethyl 3-amino-2-cyanoacrylate and its analogues displays characteristic absorption bands corresponding to the various functional groups. The strong, sharp absorption band for the cyano group (C≡N) stretch is typically observed around 2200-2232 cm⁻¹. semanticscholar.org The carbonyl group (C=O) of the ester shows a strong absorption in the region of 1671-1742 cm⁻¹. semanticscholar.orgresearchgate.net The N-H stretching vibrations of the amino group usually appear as one or two bands in the 3300-3500 cm⁻¹ region. researchgate.net The C=C double bond of the acrylate (B77674) moiety gives rise to an absorption band around 1582-1607 cm⁻¹. semanticscholar.org
Interactive IR Spectroscopy Data Table for Ethyl 3-amino-2-cyanoacrylate and Analogues
| Compound Analogue | Functional Group | Wavenumber (cm⁻¹) | Reference |
| Ethyl 3-phenyl-2-cyanoacrylate | C≡N | 2232 | semanticscholar.org |
| C=O | 1742 | semanticscholar.org | |
| C=C | 1605, 1582 | semanticscholar.org | |
| C-O | 1038 | semanticscholar.org | |
| Ethyl 3-(4-N,N-dimethyl amino)phenyl-2-cyanoacrylate | C≡N | 2225 | semanticscholar.org |
| C=O | 1736 | semanticscholar.org | |
| C=C | 1607, 1583 | semanticscholar.org | |
| C-O | 1067 | semanticscholar.org | |
| Ethyl 1-amino-...-pyridine-4-carboxylate derivative | NH₂ | 3465, 3373 | researchgate.net |
| C=O (ester) | 1671 | researchgate.net | |
| C=O (amide) | 1654 | researchgate.net |
Note: Absorption frequencies can have a range and may vary slightly based on the physical state of the sample and the specific molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. In the mass spectrum of ethyl 3-amino-2-cyanoacrylate and its analogues, the molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) confirms the molecular weight of the compound. For example, the mass spectrum of a derivative, ethyl 2-amino-5-cyano-1,6-dihydro-4-(4-methoxyphenyl)-1-(5-methylthiazol-2-yl)-6-oxopyridine-3-carboxylate, showed a molecular ion peak at m/z 410. ekb.eg High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. semanticscholar.org The fragmentation patterns observed in the mass spectrum can help to confirm the presence of specific structural units within the molecule.
Interactive Mass Spectrometry Data Table for Ethyl 3-amino-2-cyanoacrylate Analogues
| Compound Analogue | Ionization Method | m/z of Molecular Ion (or adduct) | Significance | Reference |
| Diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate | ESI | 340.1158 [M+Na]⁺ | Confirms molecular weight and formula C₁₇H₁₉NNaO₅ | semanticscholar.org |
| Ethyl 2-amino-5-cyano-1,6-dihydro-4-phenylpyridine-3-carboxylate derivative | MS | 380 (M⁺) | Confirms molecular weight | ekb.eg |
| Ethyl 2-amino-5-cyano-1,6-dihydro-4-(4-methoxyphenyl)-...-3-carboxylate | MS | 410 (M⁺) | Confirms molecular weight | ekb.eg |
| Ethyl 1-amino-3-(substituted phenyl)-...-pyridine-4-carboxylate derivative | MS | 375 (M⁺) | Confirms molecular weight | researchgate.net |
Note: The observed m/z values correspond to the most abundant isotopes.
X-ray Crystallography for Precise Solid-State Structure Determination
Interactive X-ray Crystallography Data Table for an Analogue of Ethyl 3-amino-2-cyanoacrylate
| Parameter | Diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate | Reference |
| Crystal System | Monoclinic | semanticscholar.org |
| Space Group | P2(1)/n | semanticscholar.org |
| a (Å) | 10.919(10) | semanticscholar.org |
| b (Å) | 9.609(8) | semanticscholar.org |
| c (Å) | 16.162(15) | semanticscholar.org |
| α (°) | 90 | semanticscholar.org |
| β (°) | 91.904(19) | semanticscholar.org |
| γ (°) | 90 | semanticscholar.org |
| Volume (ų) | 1695(3) | semanticscholar.org |
| Z | 4 | semanticscholar.org |
Note: Crystallographic data is highly specific to the compound and crystallization conditions.
Vibrational Spectroscopy for Molecular Dynamics (e.g., Raman Spectroscopy)
Vibrational spectroscopy, particularly Raman spectroscopy, serves as a powerful non-destructive technique for investigating the molecular dynamics and chemical composition of materials. unchainedlabs.comhoriba.com It provides a detailed fingerprint of a molecule by measuring the inelastic scattering of monochromatic light, which corresponds to the vibrational energy levels of the chemical bonds within the molecule. unchainedlabs.comedinst.com This technique is highly specific, as the vibrational profile is unique to each molecular structure. unchainedlabs.com
In the context of ethyl 3-amino-2-cyanoacrylate and its analogues, Raman spectroscopy can be employed to monitor chemical reactions, such as polymerization. tudublin.iespectroscopyonline.com For instance, the curing process of cyanoacrylate adhesives can be followed in real-time by observing changes in the Raman spectra. spectroscopyonline.com Key vibrational modes, such as the C=C stretching, C-C stretching, C-H bending, and C=O stretching, provide insights into the transformation of the monomer into a polymer. tudublin.iespectroscopyonline.com A study on the polymerization of ethyl cyanoacrylate (ECA) utilized Raman microscopy to track the decrease in the intensity of the C=C stretching band around 1621 cm⁻¹ and the CH₂ stretching at 1450 cm⁻¹, indicating the consumption of the monomer. tudublin.ie Concurrently, changes in the C=O stretch at 1735 cm⁻¹ can also be observed, although the carbonyl group is not directly involved in the polymerization. tudublin.ie
The application of Raman spectroscopy extends to the quantitative analysis of reaction kinetics. By monitoring the intensity changes of specific Raman peaks over time, the rate of reaction can be determined. horiba.comspectroscopyonline.com For example, in the curing of a cyanoacrylate adhesive, the kinetics were calculated by analyzing the increasing and decreasing intensities of peaks at 1391 cm⁻¹ (C-H bend) and 814 cm⁻¹ (C-C stretch), among others. spectroscopyonline.com
Furthermore, Raman spectroscopy is advantageous for studying aqueous samples, as water is a weak Raman scatterer and does not interfere with the spectrum, a common issue in infrared (IR) spectroscopy. unchainedlabs.comedinst.com This makes it a suitable tool for analyzing biological and medical samples. mdpi.com The versatility of Raman spectroscopy allows for the analysis of various sample types with minimal preparation. unchainedlabs.com
| Vibrational Mode | Wavenumber (cm⁻¹) | Observation during Polymerization | Reference |
|---|---|---|---|
| C=C stretch | 1621 | Intensity decreases | tudublin.ie |
| CH₂ stretch | 1450 | Intensity decreases | tudublin.ie |
| C=O stretch | 1735 | Intensity changes | tudublin.ie |
| C-H bend | 1391 | Intensity changes (used for kinetics) | spectroscopyonline.com |
| C-C stretch | 814 | Intensity changes (used for kinetics) | spectroscopyonline.com |
| C-C stretch | 841 | Intensity changes (used for kinetics) | spectroscopyonline.com |
| C=C bend | 635 | Intensity changes (used for kinetics) | spectroscopyonline.com |
| C-C bend | 601 | Intensity changes (used for kinetics) | spectroscopyonline.com |
Conformational Analysis and Isomer Identification through Spectroscopic Data (e.g., s-cis/s-trans isomers)
Spectroscopic methods are instrumental in the conformational analysis and identification of isomers of ethyl 3-amino-2-cyanoacrylate and related compounds. The presence of rotatable single bonds and the configuration around double bonds can lead to various isomers, such as s-cis/s-trans conformers and E/Z stereoisomers.
For molecules with conjugated double bonds, such as dienes, rotation around the central single bond gives rise to s-cis and s-trans conformations. masterorganicchemistry.com The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable due to reduced steric hindrance. masterorganicchemistry.com In contrast, the s-cis conformation has the double bonds on the same side. masterorganicchemistry.com Some molecules can be "locked" into one of these conformations due to their cyclic structure. masterorganicchemistry.com
In the case of 3-aminocrotonates, which are structurally related to ethyl 3-amino-2-cyanoacrylate, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to study their isomeric forms. For 3-(dialkylamino)crotonates, the (E)-configuration is predominant, though small amounts of the sterically hindered (Z)-form can be detected by IR spectroscopy. researchgate.net The IR spectra of these compounds can also show complexities that suggest the existence of different conformers due to rotation around the C–CO₂R single bond. researchgate.net
A study on methyl-2-cyano-3-aminoacrylate (MCAA), an analogue of ethyl 3-amino-2-cyanoacrylate, utilized vibrational and NMR spectroscopy, along with theoretical calculations, to investigate its isomers and conformers. researchgate.net The study found that for MCAA, which can form an intramolecular hydrogen bond, the Z isomer with a Z orientation of the methylester group is the most stable. researchgate.net In more polar solvents, isomerization to the E isomers was observed. researchgate.net
For ethyl-3-amino-2-benzoyl-2-butenoate, both E and Z isomers were isolated, with the Z-isomer being more stable and characterized by an N–H/ester CO hydrogen bond. researchgate.net NMR methods were used to measure the rate of isomerization between the E and Z forms. researchgate.net
The existence of s-cis and s-trans conformers has also been proposed for some cyanoacrylate derivatives. Theoretical studies on a related molecule suggested the possibility of a more stable s-cis and a less stable s-trans isomer, with the s-cis conformation being preferential in the solid state. researchgate.net
| Compound | Spectroscopic Method(s) | Key Findings | Reference |
|---|---|---|---|
| 3-(Dialkylamino)crotonates | IR, ¹H NMR | Predominantly (E)-isomer with small amounts of (Z)-isomer. Evidence of rotational conformers around the C–CO₂R bond. | researchgate.net |
| Methyl-2-cyano-3-aminoacrylate (MCAA) | Vibrational Spectroscopy, NMR | Z isomer with Z orientation of the methylester group is most stable due to intramolecular hydrogen bonding. Isomerization to E isomers in polar solvents. | researchgate.net |
| Ethyl-3-amino-2-benzoyl-2-butenoate | NMR, X-ray Crystallography | Both E and Z isomers isolated. Z-isomer is more stable, featuring an N–H/ester CO hydrogen bond. Isomerization rate measured by NMR. | researchgate.net |
| Cyanoacrylate Derivative | Theoretical Studies | Proposed existence of a more stable s-cis and a less stable s-trans isomer. Preferential s-cis conformation in the solid state. | researchgate.net |
Computational and Theoretical Investigations of Ethyl 3 Amino 2 Cyanoacrylate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, MP2, B3LYP)
Quantum chemical calculations are fundamental to understanding the behavior of cyanoacrylate systems. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these types of molecules. researchgate.nettandfonline.com This method, often paired with basis sets like 6-31G(d) or the more extensive 6-311G(d,p), allows for the reliable calculation of molecular geometries, vibrational frequencies, and electronic properties. researchgate.nettandfonline.commdpi.com
For instance, in studies of related compounds like ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674), DFT calculations using the B3LYP functional and the 6-31G basis set have been performed to determine potential energy curves, optimized geometries, and vibrational spectra. researchgate.net Such calculations are crucial for predicting the stability of different molecular forms and understanding their intrinsic properties. More advanced methods, such as Møller-Plesset perturbation theory (MP2), can also be used for higher accuracy in electron correlation effects, although they come with a higher computational demand. The selection of the computational method and basis set is critical and is often validated by comparing calculated results with experimental data. nih.gov
Molecular Geometry Optimization and Comprehensive Conformational Studies
Theoretical calculations are instrumental in determining the most stable three-dimensional structure of a molecule through geometry optimization. For ethyl 3-amino-2-cyanoacrylate and its analogues, computational studies have shown that the molecules tend to adopt a nearly planar conformation. researchgate.net This planarity is a result of the conjugated system of double bonds (C=C), the cyano group (C≡N), and the ester group (C=O).
A significant finding from computational and NMR studies on related 3-amino-2-cyanoacrylates is the prevalence of the (Z)-stereoisomer. researchgate.net This stability is attributed to a crucial intramolecular hydrogen bond formed between one of the amino protons and the carbonyl oxygen of the ester group. This interaction creates a six-membered ring-like structure that locks the molecule into the (Z) configuration. researchgate.net
Conformational analysis of similar molecules, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate, has revealed the existence of two primary isomers: a more stable s-cis and a less stable s-trans form, with a calculated enthalpy difference of 2.85 kcal/mol. researchgate.net The optimized molecular geometry from these calculations generally shows excellent agreement with experimental data obtained from single-crystal X-ray diffraction, confirming the preferential s-cis conformation in the solid state. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Related Cyanoacrylate Derivative (Data based on calculations for ethyl 2-cyano-3-N,N-dimethyl amino acrylate at the B3LYP/6-31G level)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=C | 1.38 | - |
| C-N (amino) | 1.35 | - |
| C≡N (cyano) | 1.16 | - |
| C=O (ester) | 1.22 | - |
| C-C-N | - | 121.5 |
| C=C-C (ester) | - | 119.8 |
This table is illustrative and based on data for a closely related compound to demonstrate typical computational outputs. researchgate.net
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of ethyl 3-amino-2-cyanoacrylate governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key tool used in this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. tandfonline.commdpi.com
In derivatives of ethyl 3-amino-2-cyanoacrylate, the HOMO is typically localized on the amino group and the C=C double bond, while the LUMO is centered on the electron-withdrawing cyano and ester groups. tandfonline.com This distribution indicates that the molecule can act as a Michael acceptor, with nucleophiles attacking the β-carbon of the acrylate system. The presence of the electron-withdrawing cyano group significantly enhances the electrophilicity at the β-position, making it highly susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. For cyanoacrylate systems, the most negative potential is usually found around the carbonyl oxygen and the nitrogen of the cyano group, while the most positive regions are located near the amino hydrogens.
Table 2: Calculated Electronic Properties for a Model Cyanoacrylate System
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 5.2 Debye |
Note: These values are representative for cyanoacrylate systems and are used for illustrative purposes. tandfonline.com
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful asset for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy of transition states (TS). This allows for a detailed understanding of reaction kinetics and selectivity.
For reactions involving cyanoacrylates, such as Michael additions and cyclizations, DFT calculations can trace the potential energy surface of the reaction. For example, in the reaction of a cyanoacrylate with a nucleophile, computational models can determine whether the reaction proceeds via a 1,2-addition or a 1,4-addition (Michael addition) by comparing the activation energies of the respective transition states (e.g., TS1 and TS2). acs.org Calculations often show that the 1,4-addition pathway is energetically favored. acs.org
The polymerization of ethyl cyanoacrylate, a closely related process, has also been studied computationally. The initiation step by amines is understood to proceed through a Michael-type addition, forming a zwitterionic intermediate. researchgate.netafinitica.com Quantum chemical calculations help to characterize this zwitterion and subsequent proton transfer steps that can occur with primary and secondary amines. afinitica.com These theoretical models provide a step-by-step view of the reaction, clarifying the roles of different reactants and intermediates, which is essential for optimizing reaction conditions and designing new synthetic routes. nih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for structure validation. DFT calculations are routinely used to predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.nettandfonline.com
Calculated vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity in the calculations and the fact that calculations are performed on a single molecule in the gas phase. To improve accuracy, these calculated frequencies are typically scaled by an empirical factor. The scaled theoretical spectra generally show very good agreement with experimental FT-IR spectra, aiding in the assignment of complex vibrational modes. tandfonline.com For example, the characteristic stretching vibrations of the cyano (C≡N) and carbonyl (C=O) groups are readily identified and compared. tandfonline.com
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts are compared to experimental values (often using a reference like Tetramethylsilane, TMS) to confirm the molecular structure. Studies on related molecules have demonstrated a strong linear correlation between the experimental and calculated chemical shifts, confirming the accuracy of the computed molecular geometry. researchgate.nettandfonline.com
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Cyanoacrylate Derivative
| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) | Assignment |
| N-H stretch | 3513 | 3505 | Amino Group |
| C≡N stretch | 2245 | 2250 | Cyano Group |
| C=O stretch | 1710 | 1715 | Ester Carbonyl |
| C=C stretch | 1605 | 1610 | Vinyl Group |
This table is a representative example based on data from related compounds to illustrate the correlation between experimental and theoretical values. tandfonline.com
Polymerization Research Pertaining to Ethyl 3 Amino 2 Cyanoacrylate
Anionic Polymerization Mechanisms and Initiation Pathways
Anionic polymerization is the predominant mechanism for cyanoacrylates, readily initiated by a wide array of nucleophilic species. researchgate.netpcbiochemres.com The process is so efficient that trace amounts of moisture on a substrate are often sufficient to trigger polymerization, a property that makes these compounds effective as "instant" adhesives. nih.govpcbiochemres.com
The initiation of anionic polymerization occurs via a Michael-type conjugate addition of a nucleophile to the electron-deficient double bond of the cyanoacrylate monomer. pcbiochemres.comafinitica.com This attack forms a carbanion at the α-carbon, which is stabilized by resonance through the adjacent nitrile and ester groups. nih.govpcbiochemres.com
Common nucleophilic initiators include:
Hydroxyl Ions: Water and alcohols are effective initiators, making cyanoacrylates sensitive to ambient humidity. raajournal.compcbiochemres.com
Amines: The reactivity of amines as initiators varies significantly with their class. afinitica.comresearchgate.net
Tertiary amines are powerful initiators that lead to rapid, exothermic polymerization and the formation of high-molecular-weight polymers. afinitica.comresearchgate.net
Primary and secondary amines react more slowly. They initially form Michael addition adducts, which then undergo an intramolecular proton transfer to create more stable aminocyanopropionate esters. afinitica.comafinitica.com These esters are less effective at initiating rapid polymerization, resulting in lower molecular weight oligomers or polymers. afinitica.com
Phosphines: Tertiary phosphines are also sufficiently nucleophilic to initiate cyanoacrylate polymerization. nih.govafinitica.com
Table 1: Reactivity of Different Amine Classes with Ethyl 2-Cyanoacrylate (ECA)
| Amine Class | Reaction with ECA | Polymerization Rate | Resulting Polymer Molecular Weight | Reference |
|---|---|---|---|---|
| Primary (e.g., Ethylamine) | Forms aminocyanopropionate esters via Michael addition and proton transfer | Slow | Low (Oligomers) | afinitica.comafinitica.com |
| Secondary (e.g., Diethylamine) | Forms aminocyanopropionate esters via Michael addition and proton transfer | Slow | Low | afinitica.comafinitica.com |
| Tertiary (e.g., Triethylamine) | Directly initiates polymerization via zwitterionic intermediate | Rapid, strong exotherm | High | afinitica.comresearchgate.net |
When initiation is performed by a neutral nucleophile that cannot donate a proton, such as a tertiary amine or tertiary phosphine, the mechanism proceeds through a zwitterionic intermediate. nih.govafinitica.com The nucleophile adds to the β-carbon, forming a species with a positive charge on the initiating atom (e.g., nitrogen or phosphorus) and a negative charge on the α-carbon. afinitica.com This zwitterion is the true initiating species. afinitica.com
Research has demonstrated that the stability of this zwitterion can vary. For instance, reacting an equimolar amount of dimethylphenylphosphine (B1211355) with ethyl 2-cyanoacrylate (ECA) results in a zwitterion stable enough to be isolated and spectroscopically characterized. afinitica.comafinitica.com In contrast, using triphenylphosphine (B44618) as the initiator leads directly to polymer formation, suggesting a more transient intermediate. afinitica.comafinitica.com This zwitterionic species then attacks another monomer molecule to begin the propagation of the polymer chain. afinitica.com
Chain Propagation: Following initiation, the newly formed carbanion (or the anionic end of the zwitterion) attacks the electrophilic β-carbon of another monomer molecule. pcbiochemres.com This process repeats, adding monomers sequentially to the growing polymer chain. nih.govpcbiochemres.com The propagation rate for cyanoacrylates is exceptionally high; for n-butyl 2-cyanoacrylate in tetrahydrofuran (B95107), the propagation rate coefficient (k_p) is close to 10^6 L·mol⁻¹·s⁻¹. nih.gov This rapid propagation continues until the available monomer is consumed or a termination event occurs. nih.gov
Termination: The polymerization can be terminated by any species capable of neutralizing the propagating carbanion. bris.ac.uk
Weak Acids: Chain transfer can occur with weak acids, such as carboxylic acids formed from the hydrolysis of the monomer. nih.gov The acid protonates the carbanion, terminating the chain. However, the resulting conjugate base may be nucleophilic enough to initiate a new polymer chain. nih.gov
Strong Acids: Strong mineral acids act as effective terminators by protonating the carbanion. nih.govbris.ac.uk The resulting conjugate base is typically too weak a nucleophile to re-initiate polymerization, leading to a complete halt of the reaction. nih.gov
Water and Air: The presence of water and acidic protons in the air can also react with the nucleophilic propagating center, effectively quenching the reaction. bris.ac.ukresearchgate.net If termination agents are rigorously excluded, the polymerization can proceed in a "living" manner, where the anionic chain ends remain active. bris.ac.uk
Catalysts: In the context of anionic polymerization, the initiators themselves (amines, phosphines, hydroxyl ions) act as the catalysts for the reaction. In some synthetic preparations of cyanoacrylate derivatives, organic bases like triethylamine (B128534) are explicitly used as catalysts. google.com
Inhibitors: To ensure shelf-life stability and prevent premature polymerization, cyanoacrylate monomers are formulated with inhibitors. nih.gov These are crucial for neutralizing any stray nucleophiles or anionic species.
Anionic Inhibitors: These are acidic compounds that function by protonating any initiating anionic species before significant chain growth can occur. nih.gov Common examples include strong organic or mineral acids like methanesulfonic acid, trifluoroacetic acid, and Lewis acids such as boron trifluoride complexes. nih.gov Acidic gases like sulfur dioxide are also widely used. google.com
Radical Inhibitors: While the primary concern is anionic polymerization, inhibitors for radical polymerization, such as hydroquinone (B1673460) or p-methoxyphenol, are also typically added to the formulation to prevent this alternative pathway during storage or processing. google.comgoogle.com
Table 2: Common Inhibitors Used in Cyanoacrylate Formulations
| Inhibitor Type | Examples | Function | Reference |
|---|---|---|---|
| Anionic Polymerization Inhibitors | Sulfur Dioxide (SO₂) | Neutralize initiating anionic or basic species. | google.com |
| Methanesulfonic acid (MeSO₃H) | nih.gov | ||
| Boric acid-polyhydroxy chelates | afinitica.com | ||
| Radical Polymerization Inhibitors | Hydroquinone | Scavenge free radicals to prevent radical polymerization. | google.com |
| p-Methoxyphenol | google.com |
Radical Polymerization Mechanisms
While less common, the radical polymerization of cyanoacrylates is synthetically useful, though more challenging to achieve than its anionic counterpart. nih.govresearchgate.net
The foremost condition for achieving radical polymerization of a cyanoacrylate is the stringent suppression of the anionic pathway. nih.govresearchgate.netresearchgate.net Because anionic polymerization is initiated so readily by trace amounts of basic or nucleophilic impurities (including water), the reaction must be carried out in an acidic environment. nih.govnih.govdntb.gov.ua
A strong acid inhibitor, such as methanesulfonic acid or an acetic acid-boron trifluoride complex, is added to the monomer to neutralize any species that could trigger anionic polymerization. nih.gov Once the monomer is stabilized against anionic polymerization, a conventional radical initiator (e.g., azobisisobutyronitrile - AIBN) can be used to initiate the radical mechanism, typically with the application of heat. nih.gov Kinetic studies have been performed on the bulk radical polymerization of ethyl 2-cyanoacrylate at 30 °C in the presence of anionic inhibitors, yielding propagation (k_p) and termination (k_t) rate coefficients. nih.gov
Table 3: Kinetic Data for Radical Polymerization of Ethyl 2-Cyanoacrylate
| Anionic Inhibitor Used | Temperature | Propagation Rate Coefficient (k_p) | Termination Rate Coefficient (k_t) | Reference |
|---|---|---|---|---|
| 7.0 wt% Acetic Acid | 30 °C | 1622 L·mol⁻¹·s⁻¹ | 4.11 × 10⁸ L·mol⁻¹·s⁻¹ | nih.gov |
| 0.5 wt% 1,3-Propanesultone | 30 °C | 1610 L·mol⁻¹·s⁻¹ | 4.04 × 10⁸ L·mol⁻¹·s⁻¹ | nih.gov |
Controlled Radical Polymerization Techniques (e.g., RAFT Polymerization)
The radical polymerization of cyanoacrylates (CAs) like ethyl 3-amino-2-cyanoacrylate is considered more challenging yet synthetically more valuable than the rapid anionic polymerization that occurs in the presence of moisture. mdpi.com Successful radical polymerization necessitates acidic conditions to prevent the competing anionic pathway. mdpi.comnih.gov
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization (CRP), has been a significant area of research. nih.govsigmaaldrich.com RAFT allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block, graft, and star structures. sigmaaldrich.comsigmaaldrich.com The process involves a conventional free radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.comsigmaaldrich.com The choice of the RAFT agent is critical and depends on the specific monomer and reaction medium to achieve controlled polymerization. sigmaaldrich.com
Atom Transfer Radical Polymerization (ATRP) is another prominent CRP technique used for synthesizing well-defined polymers. sigmaaldrich.com It allows for control over molecular weight, polydispersity, and chain end functionalities. sigmaaldrich.com While the search results mention ATRP in the context of other monomers, its specific application to ethyl 3-amino-2-cyanoacrylate is not detailed. However, the principles of CRP, such as the use of catalysts and initiators to control the polymerization process, are broadly applicable. sigmaaldrich.comacs.org
Polymerization Kinetics and Thermodynamic Considerations
The kinetics of cyanoacrylate polymerization are a critical aspect of understanding and controlling the reaction. The process is typically characterized by initiation, propagation, and termination steps. pcbiochemres.com
Determination of Rate Constants (kp, kt)
The propagation rate constant (k_p_) and termination rate constant (k_t_) are fundamental parameters in polymerization kinetics. For ethyl 2-cyanoacrylate, which is structurally similar to the subject compound, these constants have been determined using the rotating sector method. semanticscholar.org In a bulk polymerization at 30°C with acetic acid as an anionic inhibitor, the values were found to be k_p_ = 1622 L·mol⁻¹·s⁻¹ and k_t_ = 4.11 × 10⁸ L·mol⁻¹·s⁻¹. mdpi.comsemanticscholar.org Using a different inhibitor, 1,3-propanesultone, yielded similar values of k_p_ = 1610 L·mol⁻¹·s⁻¹ and k_t_ = 4.04 × 10⁸ L·mol⁻¹·s⁻¹. mdpi.comsemanticscholar.org The consistency of these values suggests effective suppression of anionic polymerization, making the results representative of the radical polymerization process. semanticscholar.org
The propagation rate coefficients for cyanoacrylates are notably high. For instance, the anionic polymerization of n-butyl 2-cyanoacrylate in tetrahydrofuran at 20°C exhibited k_p_ values approaching 10⁶ L·mol⁻¹·s⁻¹. mdpi.comnih.gov This is significantly greater than that of methyl methacrylate (B99206) under similar conditions. nih.gov
Table 1: Rate Constants for Ethyl 2-cyanoacrylate Radical Polymerization at 30°C
| Anionic Inhibitor | k_p_ (L·mol⁻¹·s⁻¹) | k_t_ (L·mol⁻¹·s⁻¹) |
|---|---|---|
| 7.0 wt% Acetic Acid | 1622 | 4.11 × 10⁸ |
| 0.5 wt% 1,3-Propanesultone | 1610 | 4.04 × 10⁸ |
Data sourced from Yamada et al. (1983) as cited in other works. mdpi.comsemanticscholar.org
Factors Influencing Polymerization Rate, Efficiency, and Yield
Several factors significantly impact the rate, efficiency, and yield of ethyl 3-amino-2-cyanoacrylate polymerization.
Temperature: Temperature plays a crucial role in polymerization kinetics. An Arrhenius plot (ln R_max_ vs 1/T) for ethyl cyanoacrylate polymerization showed an approximately linear relationship between 291-328 K. tudublin.ie However, a better fit was achieved with two separate linear slopes, suggesting a potential change in the polymerization mechanism at elevated temperatures. tudublin.ie The thermal behavior of poly(ethyl 2-cyanoacrylate) is complex; it begins to degrade around its glass transition temperature (T_g_) of approximately 150°C, which is considerably lower than its ceiling temperature (T_c_) of 276°C. nih.govsemanticscholar.org
Solvent Polarity: The choice of solvent can influence the polymerization rate. For instance, the homopolymerization of ethyl 2-cyanoacrylate at 65°C was found to be 50% faster in the less polar solvent toluene (B28343) compared to acetonitrile. semanticscholar.org This was attributed to the poorer solubility of the resulting polymer in toluene. semanticscholar.org
Substrate Effects: The nature of the substrate surface has a considerable effect on curing kinetics, particularly for surface-initiated polymerization. tudublin.ie The rate of polymerization can be influenced by the surface's chemical composition and roughness. tudublin.ie For ethyl cyanoacrylate, the fastest kinetics were observed on nucleophilic, hydroxyl-rich surfaces like copper alloys. tudublin.ie A study on various substrates ranked their gap curing activity as follows: grit-blasted aluminum > copper (red brass) > aluminum alloy > glass > aluminum > stainless steel. tudublin.ie This suggests that surface chemistry, including the concentration of hydroxyl groups and the presence of surface water, are important factors. tudublin.ie
pH: The pH of the polymerization medium is a critical factor, especially in emulsion polymerization. sid.ir An acidic pH is necessary to prevent excessively rapid polymerization and to allow for the formation of monodispersed particles. sid.ir For poly(methyl ethyl cyanoacrylate) particles, nanospheres with a narrow size distribution were produced in a pH range of 1 to 3. sid.ir
Polymer Characterization and Structure-Property Relationships
The properties of poly(ethyl 3-amino-2-cyanoacrylate) are intrinsically linked to its structure, which is determined by the polymerization conditions.
Morphological and Microstructural Studies of Poly(ethyl 3-amino-2-cyanoacrylate)
The morphology of the resulting polymer can be controlled by the polymerization method. For instance, inverse emulsification polymerization of poly(methyl ethyl cyanoacrylate) can produce a mixture of micro- and nanospheres, as well as micro- and nanocapsules. sid.irbrieflands.com Scanning Electron Microscopy (SEM) and Laser Light Scattering are common techniques used to study the morphological characteristics and particle size distribution. sid.irbrieflands.com In one study, the mean particle size of the resulting particles was in the range of 6.4-10.1 micrometers. sid.irbrieflands.com
Furthermore, composite nanoparticles consisting of a magnetic core (magnetite) and a poly(ethyl-2-cyanoacrylate) shell have been synthesized. nih.gov This core/shell structure imparts both magnetic-field responsiveness and potential for drug delivery applications. nih.gov The surface properties of these composite particles, as determined by electrophoresis and surface free energy measurements, show an intermediate behavior between that of the core and the shell material. nih.gov
Influence of Polymerization Conditions on Polymer Architecture and Network Formation
The conditions under which polymerization occurs have a profound impact on the final polymer architecture and network formation.
Initiator and Inhibitor: The type and concentration of initiators and inhibitors are crucial. In radical polymerization, anionic inhibitors like acetic acid or methanesulfonic acid are used to suppress the unwanted anionic pathway. mdpi.comnih.govsemanticscholar.org The choice of initiator, such as AIBN or BPO, also plays a key role in the polymerization process. nih.gov
Monomer and Surfactant Concentration: In emulsion polymerization, the concentration of the monomer, drug (if any), and surfactant can influence properties like loading efficiency and particle size. sid.irbrieflands.com For example, increasing the polymer-to-drug weight ratio has been shown to enhance the loading efficiency of the resulting particles in a linear fashion. sid.irbrieflands.com
Copolymerization: The architecture of the polymer can be modified through copolymerization. For instance, the radical copolymerization of ethyl 2-cyanoacrylate with methyl methacrylate (MMA) results in random copolymers with a strong alternating tendency. mdpi.comnih.gov The inclusion of MMA units in the polymer backbone can enhance the thermal stability of the resulting copolymer by suppressing the "unzipping" degradation mechanism. nih.gov The reactivity ratios for this copolymerization have been determined, providing insight into the copolymer composition. mdpi.com
Advanced Applications in Materials Science and Synthetic Chemistry
Role as Essential Building Blocks for Complex Organic Molecules
Ethyl 3-amino-2-cyanoacrylate is a highly valuable precursor in organic synthesis due to its inherent reactivity, which facilitates the construction of complex molecular architectures. Its utility as a building block stems from the presence of multiple functional groups that can participate in a variety of chemical transformations.
The compound serves as a key starting material for the synthesis of various intricate molecules. For instance, it is employed in the production of substituted anilines through DBU-mediated [4 + 2] annulations with donor-acceptor cyclopropanes. rsc.org This reaction demonstrates the ability of ethyl 3-amino-2-cyanoacrylate to participate in cycloaddition reactions, leading to the formation of highly substituted aromatic compounds.
Furthermore, its derivatives, such as ethyl (E)-3-aryl-2-cyanoacrylates, are instrumental in synthesizing densely substituted furans. semanticscholar.org These reactions, often carried out under mild conditions, highlight the compound's adaptability in forming heterocyclic structures, which are prevalent in biologically active molecules. semanticscholar.org The versatility of ethyl 3-amino-2-cyanoacrylate and its derivatives makes them indispensable tools for synthetic chemists aiming to construct complex organic frameworks.
Development of Novel Polymeric Materials (e.g., films, composites, nanoparticles)
The reactivity of the cyanoacrylate group makes ethyl 3-amino-2-cyanoacrylate and its analogs valuable monomers for the development of novel polymeric materials. mdpi.compcbiochemres.com These materials can be tailored to have specific properties and functionalities, leading to applications in various fields.
Polymeric Films: Cyanoacrylate-based polymers are known for their ability to form strong adhesive films. acs.orgnih.gov While research on films made specifically from ethyl 3-amino-2-cyanoacrylate is not extensively detailed, the broader class of poly(alkyl cyanoacrylates) (PACAs) is well-studied for this purpose. researchgate.net The polymerization of these monomers, often initiated by moisture, results in the formation of long, strong polymer chains that are effective adhesives. pcbiochemres.com The properties of these films can be modified by altering the alkyl group in the cyanoacrylate monomer. nih.gov
Polymeric Composites: Ethyl 2-cyanoacrylate is a key component in the formation of cyanoacrylate composite forming systems. google.com These systems often involve a cyanoacrylate monomer and a filler material, which react to form a hard, adhesive mass. google.com Such composites have applications in bonding various substrates, including wood. google.com The versatility of cyanoacrylate monomers allows for their use with a range of additives to enhance properties like thermal resistance and toughness. google.com
Nanoparticles: Poly(alkyl cyanoacrylate) nanoparticles have emerged as promising systems for drug delivery and other biomedical applications. sid.irscispace.com These nanoparticles can be synthesized through methods like anionic emulsion polymerization or by the dispersion of preformed polymers. mdpi.comnih.gov The biodegradable nature of PACA nanoparticles makes them suitable for in vivo applications. sid.irnih.gov For instance, composite nanoparticles with a magnetic core and a poly(ethyl-2-cyanoacrylate) shell have been developed, combining magnetic-field responsiveness with the potential for drug carrying. nih.gov The surface properties and degradation rates of these nanoparticles can be controlled by the choice of monomers and polymerization conditions. sid.irnih.gov
Utility in the Synthesis of Functionalized Enamines
Ethyl 3-amino-2-cyanoacrylate is a key substrate for the synthesis of functionalized enamines. clockss.orgcapes.gov.br Enamines are a class of unsaturated organic compounds that are valuable intermediates in organic synthesis. The reaction of ethyl 3-amino-2-cyanoacrylate with various reagents allows for the introduction of different functional groups, leading to a diverse range of enamine structures.
One common method involves the reaction of ethyl 3-amino-2-cyanoacrylate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). clockss.org This reaction can lead to the formation of the corresponding amidine, although displacement of the amino or amidine group can also occur. clockss.org The resulting functionalized enamines can then be used in subsequent reactions to synthesize more complex molecules, such as pyridines. clockss.orgcapes.gov.br
The synthesis of enamine-type Schiff bases can also be achieved from related starting materials, highlighting the versatility of this chemical space. For example, the reaction of 2-amino acids with 1,3-dicarbonyl compounds can produce enamine-type Schiff bases with potential antifungal activity. nih.gov Additionally, the reaction of enamines derived from the addition of a secondary amine to dibenzoylacetylene (B1330223) with an arylsulfonyl isocyanate provides a route to functionalized 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. organic-chemistry.org These examples demonstrate the broad utility of enamine chemistry, for which ethyl 3-amino-2-cyanoacrylate serves as a valuable precursor.
Intermediates in the Synthesis of Diverse Heterocyclic Compound Libraries
Ethyl 3-amino-2-cyanoacrylate and its derivatives are exceptionally useful intermediates for the synthesis of a wide variety of heterocyclic compounds. clockss.orglongdom.org The presence of nitrile, ester, and amino functionalities within a single molecule provides multiple reaction pathways for cyclization and functionalization, enabling the construction of diverse heterocyclic libraries. clockss.orglongdom.org
This versatile starting material can be used to synthesize various heterocyclic systems, including:
Pyridines: Esters of 3-amino-2-cyanoacrylate can be converted to pyridines via the corresponding amidines. clockss.orgcapes.gov.br
Pyrimidines: The compound can be a precursor for pyrimidine (B1678525) synthesis, which often involves the condensation of an N-C-N fragment with a C3 fragment. clockss.org For instance, pyridopyrimidinones can be synthesized from the reaction of 6-amino-1-thiouracil with ethyl-3-phenyl-2-cyanoacrylate. researchgate.net
Furans: Densely substituted furans can be prepared from (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride. semanticscholar.org
Pyrroles: While not a direct synthesis from the title compound, the utility of related alkenyl nitriles in pyrrole (B145914) synthesis is well-established. longdom.org
Pyrazoles: α-Cyanoketene-N,S-acetals, which can be derived from related starting materials, undergo cyclization with hydrazine (B178648) to form substituted pyrazoles. researchgate.net
Thiazolo[3,2-a]pyridines: Ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo capes.gov.brthiazolo-[3,2-a]pyridine-4-carboxylate derivatives can be prepared from the interaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with arylidinemalononitrile derivatives. researchgate.net
1,2-Oxazoles: α,β-Unsaturated nitriles are extensively used for the synthesis of 1,2-oxazoles. longdom.org
The following table provides examples of heterocyclic compounds synthesized from ethyl 3-amino-2-cyanoacrylate or its close derivatives, showcasing the diversity of accessible scaffolds.
| Heterocyclic Core | Reactants | Reference |
| Pyridine (B92270) | Ethyl 3-amino-2-cyanoacrylate, N,N-dimethylformamide dimethyl acetal | clockss.org |
| Pyrimidine | Ethyl 3-amino-2-cyanoacrylate derivatives | clockss.org |
| Furan (B31954) | (E)-ethyl 3-aryl-2-cyanoacrylates, ethyl glycinate hydrochloride | semanticscholar.org |
| Pyrano[2,3-d]pyrimidine | Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, thiourea | |
| Pyrazole | α-cyanoketene-N,S-acetals, hydrazine | researchgate.net |
| Thiazolo[3,2-a]pyrimidine | 2-cyano-N-(5-methylthiazol-2-yl)acetamide, ethyl 2-cyanoacrylate derivatives | ekb.eg |
The ability to generate such a wide range of heterocyclic structures from a single, readily accessible starting material underscores the importance of ethyl 3-amino-2-cyanoacrylate in medicinal chemistry and drug discovery for the creation of compound libraries.
Q & A
Q. What are the established synthetic routes for Ethyl 3-amino-2-cyanoacrylate, and what methodological considerations are critical for reproducibility?
Ethyl 3-amino-2-cyanoacrylate is typically synthesized via the Knoevenagel condensation, where ethyl cyanoacetate reacts with aldehydes or ketones in the presence of a base catalyst (e.g., ammonium acetate or piperidine). Key steps include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of ethyl cyanoacetate to carbonyl derivatives to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., ethanol or acetic acid) enhance reaction efficiency.
- Catalyst optimization : Ammonium acetate is preferred for milder conditions, while piperidine accelerates condensation at higher temperatures. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity .
Q. What spectroscopic and analytical techniques are essential for characterizing Ethyl 3-amino-2-cyanoacrylate?
- NMR spectroscopy : H and C NMR confirm the acrylate backbone and substituent positions (e.g., cyano and amino groups).
- FT-IR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O) validate functional groups.
- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
- Elemental analysis : Validates C, H, N composition for novel derivatives .
Q. How should researchers handle and store Ethyl 3-amino-2-cyanoacrylate to ensure safety and stability?
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard).
- PPE : Wear nitrile gloves, lab coats, and safety goggles (H315/H319 risks).
- Storage : Keep in airtight containers at 2–8°C, away from heat and oxidizers, to prevent polymerization or degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of Ethyl 3-amino-2-cyanoacrylate derivatives?
- Solvent screening : Test solvents with varying polarities (e.g., DMF for electron-deficient aldehydes).
- Catalyst variation : Compare bases like DBU or ionic liquids for regioselectivity.
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 minutes vs. 24 hours under reflux). Monitor progress via TLC and isolate intermediates using flash chromatography .
Q. What mechanistic insights underpin the Knoevenagel condensation in synthesizing Ethyl 3-amino-2-cyanoacrylate?
The reaction proceeds via:
- Enolate formation : Deprotonation of ethyl cyanoacetate by the base.
- Nucleophilic attack : Enolate attacks the carbonyl carbon of the aldehyde/ketone.
- Elimination : Loss of water yields the α,β-unsaturated cyanoacrylate. Isotopic labeling (e.g., O) and in-situ IR spectroscopy can track intermediate formation .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of Ethyl 3-amino-2-cyanoacrylate derivatives?
- Electron-withdrawing groups (e.g., -NO) enhance antioxidant activity by stabilizing radical intermediates (DPPH assay).
- Hydrophobic substituents (e.g., -CH) improve anti-inflammatory efficacy in carrageenan-induced edema models. Compare IC values across derivatives and validate via dose-response curves .
Q. How should researchers address contradictions in biological activity data across studies?
- Standardize assays : Use consistent cell lines (e.g., RAW 264.7 macrophages for inflammation) and controls.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance.
- Meta-analysis : Pool data from multiple studies to identify trends obscured by experimental variability .
Q. What advanced structural elucidation techniques resolve polymorphism in Ethyl 3-amino-2-cyanoacrylate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
